Chromane-7-carbaldehyde
Overview
Description
Chromane-7-carbaldehyde is an organic compound belonging to the chromane family, characterized by a chromane ring structure with an aldehyde functional group at the 7th position
Mechanism of Action
Target of Action
Chromane-7-carbaldehyde primarily targets Candida albicans , a biofilm-forming agent . This compound has been found to significantly inhibit the yeast’s virulence factors .
Mode of Action
This compound interacts with its targets by inhibiting the yeast’s virulence factors, including the adherence to buccal epithelial cells and the secretion of phospholipases . It also inhibits the formation of germ tubes and the generation of the hyphal pseudomycelium .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of candida albicans, a biofilm-forming agent . This interference disrupts the yeast’s ability to adhere to surfaces and form biofilms, which are structured microbial communities that offer the producing microorganism a markedly increased resistance to antibiotics and chemical disinfectants .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its significant inhibitory effects on candida albicans at a minimum inhibitory concentration of 78 μg mL −1 .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of the yeast’s virulence factors, adherence to buccal epithelial cells, secretion of phospholipases, formation of germ tubes, and generation of the hyphal pseudomycelium . Despite the compound exhibiting non-significant inhibition of the formation of the Candida biofilm, it completely inhibited the growth of C. albicans in preformed biofilms at 62.5 μg mL −1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromane-7-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 2’-hydroxyacetophenone derivatives followed by formylation. Another method includes the use of chromone derivatives as starting materials, which undergo reduction and subsequent formylation to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids as solvents are explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: Chromane-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Chromane-7-carboxylic acid.
Reduction: Chromane-7-methanol.
Substitution: Various substituted chromane derivatives depending on the electrophile used
Scientific Research Applications
Chromane-7-carbaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
Chromane-7-carbaldehyde can be compared with other similar compounds such as:
Chromone: A structurally related compound with a ketone group instead of an aldehyde.
Chromane-3-carbaldehyde: Another chromane derivative with the aldehyde group at the 3rd position.
Flavone: A compound with a similar chromane ring structure but with additional functional groups.
Uniqueness: this compound is unique due to its specific positioning of the aldehyde group, which imparts distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6-7H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKMRRGPTDRTAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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